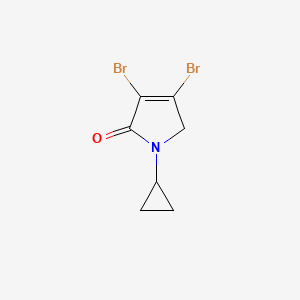
3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of brominated pyrroles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one typically involves the bromination of a cyclopropylpyrrole precursor. The reaction conditions may include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: The pyrrole ring can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated pyrrole derivative.
科学的研究の応用
3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological systems and as a probe for biochemical pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- 3,4-Dichloro-1-cyclopropyl-1H-pyrrol-2(5H)-one
- 3,4-Difluoro-1-cyclopropyl-1H-pyrrol-2(5H)-one
- 3,4-Diiodo-1-cyclopropyl-1H-pyrrol-2(5H)-one
Uniqueness
3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one is unique due to the presence of bromine atoms, which can impart different reactivity and properties compared to its chloro, fluoro, or iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s chemical behavior and interactions.
特性
分子式 |
C7H7Br2NO |
|---|---|
分子量 |
280.94 g/mol |
IUPAC名 |
3,4-dibromo-1-cyclopropyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C7H7Br2NO/c8-5-3-10(4-1-2-4)7(11)6(5)9/h4H,1-3H2 |
InChIキー |
HBZYIIDYTYJNBX-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2CC(=C(C2=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15054730.png)
![N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine](/img/structure/B15054732.png)
![4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride](/img/structure/B15054741.png)
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15054754.png)
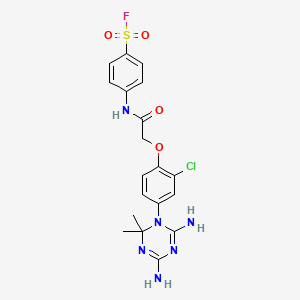
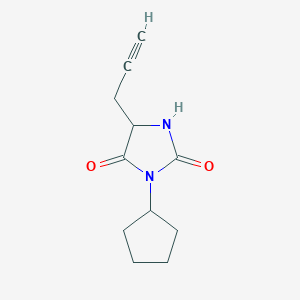
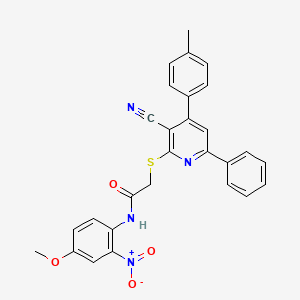

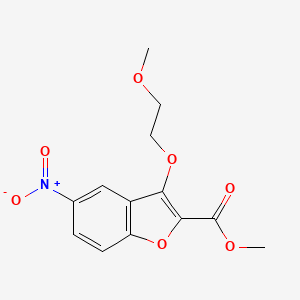
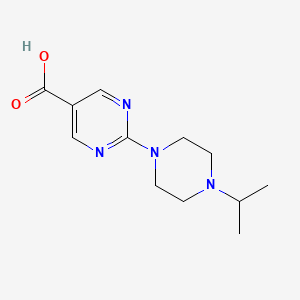


![2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15054825.png)

